molecular formula C12H13ClN2O B11870478 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one

2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one

Cat. No.: B11870478
M. Wt: 236.70 g/mol
InChI Key: ROXFGIIVYYJJOS-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of the tert-butyl group and the chlorine atom in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzonitrile with tert-butyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-4(1H)-quinazolinone: Lacks the chlorine atom, resulting in different chemical properties.

    7-Chloroquinazolin-4(1H)-one: Lacks the tert-butyl group, affecting its reactivity and biological activity.

    2-(tert-Butyl)-6-chloroquinazolin-4(1H)-one: Chlorine atom is positioned differently, leading to variations in chemical behavior.

Uniqueness

2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one is unique due to the presence of both the tert-butyl group and the chlorine atom, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-tert-butyl-7-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C12H13ClN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16)

InChI Key

ROXFGIIVYYJJOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)Cl)C(=O)N1

Origin of Product

United States

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